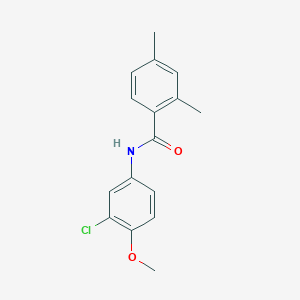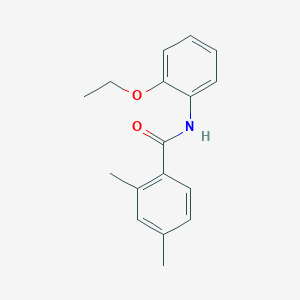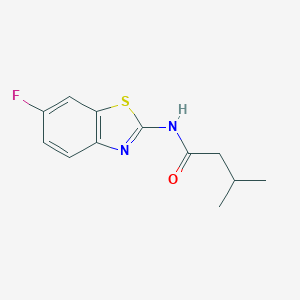![molecular formula C23H30N2O3 B244753 2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)
2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 kinase. It has been developed as a potential treatment for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mécanisme D'action
2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide targets the TYK2 kinase, which is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and modulate the immune response.
Biochemical and Physiological Effects:
2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been shown to reduce inflammation and improve disease outcomes in preclinical models of autoimmune diseases. It has also been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is its specificity for the TYK2 kinase, which reduces the risk of off-target effects. However, its efficacy and safety in humans are still being evaluated, and further research is needed to determine its long-term effects and potential limitations.
Orientations Futures
Future research on 2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide could focus on its efficacy and safety in clinical trials for various autoimmune diseases. Additionally, studies could investigate its potential for combination therapy with other immunomodulatory agents. Further research could also explore the underlying mechanisms of its anti-inflammatory effects and potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves several steps, including the reaction of 4-(morpholin-4-ylmethyl)aniline with 2-bromo-4-(butan-2-yl)phenol to form an intermediate. This intermediate is then reacted with ethyl acetate and sodium hydroxide to form the final product.
Applications De Recherche Scientifique
2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits. In preclinical studies, it has demonstrated efficacy in reducing inflammation and improving disease outcomes in animal models of autoimmune diseases.
Propriétés
Formule moléculaire |
C23H30N2O3 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-(4-butan-2-ylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H30N2O3/c1-3-18(2)20-6-10-22(11-7-20)28-17-23(26)24-21-8-4-19(5-9-21)16-25-12-14-27-15-13-25/h4-11,18H,3,12-17H2,1-2H3,(H,24,26) |
Clé InChI |
YQERBOXQFUDIAV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244673.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244676.png)

![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244682.png)
![2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
![3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244685.png)
![2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244689.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244691.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244693.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244694.png)
![4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)